molecular formula C12H14N2O2S B2454960 (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 864975-50-8

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2454960
CAS No.: 864975-50-8
M. Wt: 250.32
InChI Key: SVWCEGIPFNGJLX-SEYXRHQNSA-N
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Description

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

The synthesis of (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide typically involves the reaction of 2-aminobenzothiazole with an appropriate aldehyde or ketone under specific conditions. One common method involves refluxing the reactants in ethanol with p-toluenesulfonic acid (PTSA) as a catalyst . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product .

Chemical Reactions Analysis

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide can be compared with other benzo[d]thiazole derivatives, such as:

These compounds share a common benzo[d]thiazole core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-9(15)13-12-14(7-8-16-2)10-5-3-4-6-11(10)17-12/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWCEGIPFNGJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C2=CC=CC=C2S1)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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